molecular formula C22H25N5O2 B2512106 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896808-89-2

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2512106
CAS No.: 896808-89-2
M. Wt: 391.475
InChI Key: QRDLENZZNXJWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel. This method allows for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other purino[7,8-a]imidazole derivatives, such as:

  • 2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione analogs with different substituents.
  • Other imidazole-containing compounds with similar structural motifs.

Uniqueness

What sets this compound apart is its unique combination of benzyl, cyclohexyl, and dimethyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or improve its stability under various conditions.

Properties

CAS No.

896808-89-2

Molecular Formula

C22H25N5O2

Molecular Weight

391.475

IUPAC Name

2-benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H25N5O2/c1-15-13-25-18-19(23-21(25)27(15)17-11-7-4-8-12-17)24(2)22(29)26(20(18)28)14-16-9-5-3-6-10-16/h3,5-6,9-10,13,17H,4,7-8,11-12,14H2,1-2H3

InChI Key

QRDLENZZNXJWMB-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.